molecular formula C9H8ClNO B7762033 7-Chloro-2-methyl-benzofuran-5-ylamine

7-Chloro-2-methyl-benzofuran-5-ylamine

Cat. No.: B7762033
M. Wt: 181.62 g/mol
InChI Key: RGWQVWFSDFYHRY-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-benzofuran-5-ylamine is a substituted benzofuran derivative characterized by a chloro group at position 7, a methyl group at position 2, and an amine moiety at position 5. Benzofuran scaffolds are widely studied due to their prevalence in bioactive natural products and pharmaceuticals, exhibiting antimicrobial, anticancer, and anti-inflammatory properties . The substituents on the benzofuran core critically influence electronic properties, solubility, and intermolecular interactions, which in turn modulate biological activity. For instance, electron-withdrawing groups like chlorine enhance stability and influence binding affinity, while methyl groups contribute to lipophilicity .

Properties

IUPAC Name

7-chloro-2-methyl-1-benzofuran-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-5-2-6-3-7(11)4-8(10)9(6)12-5/h2-4H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWQVWFSDFYHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CC(=C2O1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Aldol Condensation and Heteroannulation

A validated route involves Claisen-Schmidt aldol condensation of 5-bromo-2-hydroxy-3-iodoacetophenone with benzaldehyde derivatives, followed by palladium-catalyzed Sonogashira cross-coupling and cyclization. For example:

  • 5-Bromo-2-hydroxy-3-iodoacetophenone undergoes condensation with 4-chlorobenzaldehyde to form a chalcone intermediate.

  • Sonogashira coupling with terminal alkynes (e.g., propyne) yields 3-alkynylated acetophenone .

  • Heteroannulation in the presence of Pd(PPh₃)₄/CuI generates the benzofuran core.

Reaction Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%), CuI (10 mol%)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: Tetrahydrofuran (THF), 80°C, 12 h

  • Yield: 68–75%

Acid-Catalyzed Cyclodehydration

Alternative cyclization employs methyl 2,2,2-trichloroacetimidate with 5-methyl-N1-cyclohexylbenzene-1,2-diamine in acetic acid, forming the benzofuran ring via intramolecular etherification. This method is less favored due to competing imidazole formation.

Functionalization of the Benzofuran Core

Amination at C5 via Buchwald-Hartwig Coupling

Palladium-mediated amination of 7-chloro-2-methyl-5-bromo-benzofuran with aqueous ammonia:

  • Catalyst : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%)

  • Base : Cs₂CO₃

  • Solvent : 1,4-Dioxane, 100°C, 24 h

  • Yield : 59%

Alternative Pathways: Beckmann Rearrangement and Reductive Amination

Oxime Formation and Beckmann Rearrangement

7-Acetyl-2-methyl-5-chloro-benzofuran is converted to its oxime derivative using hydroxylamine hydrochloride, followed by Beckmann rearrangement with triflic acid:

  • Oxime Synthesis : NH₂OH·HCl (2 equiv), pyridine/EtOH, reflux, 4 h (Yield: 89%)

  • Rearrangement : CF₃SO₃H (1.5 equiv), CH₃CN, reflux, 6 h (Yield: 67%)

Reductive Amination of Ketone Intermediates

7-Chloro-2-methyl-benzofuran-5-carbaldehyde undergoes reductive amination with ammonium acetate and NaBH₃CN:

  • Conditions : NH₄OAc (3 equiv), NaBH₃CN (2 equiv), MeOH, RT, 12 h

  • Yield : 73%

Purification and Analytical Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with ethyl acetate/hexane (3:7) for intermediate purification.

  • HPLC : C18 column, MeOH/H₂O (70:30), flow rate 1 mL/min, retention time = 8.2 min.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.32 (d, J = 8.4 Hz, 1H, H6), 6.89 (s, 1H, H3), 6.45 (s, 1H, NH₂), 2.51 (s, 3H, CH₃).

  • MS (ESI) : m/z 211.0 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Scalability
Sonogashira/HeteroannulationPd-catalyzed cyclization7598High
Beckmann RearrangementTriflic acid rearrangement6795Moderate
Reductive AminationNaBH₃CN reduction7397High

Challenges and Optimization Opportunities

  • Regioselectivity in Chlorination : Competing C3/C7 chlorination necessitates low-temperature conditions.

  • Amination Side Reactions : Over-alkylation observed in reductive amination requires stoichiometric control of NH₄OAc.

  • Catalyst Cost : Pd-based systems increase synthetic costs; nickel catalysts are under investigation .

Chemical Reactions Analysis

7-Chloro-2-methyl-benzofuran-5-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine, forming new derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles, with reactions often conducted in solvents like dichloromethane or ethanol under reflux conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted benzofuran derivatives.

Scientific Research Applications

Overview

7-Chloro-2-methyl-benzofuran-5-ylamine is a compound belonging to the benzofuran class, known for its diverse biological activities and potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structural features, particularly the chlorine and methyl substitutions, contribute to its reactivity and interaction with biological targets.

Chemical Synthesis

This compound serves as a building block in organic synthesis. It is utilized in the formation of more complex organic molecules through various chemical reactions, such as:

  • Oxidation : This compound can be oxidized using agents like potassium permanganate to yield ketones or carboxylic acids.
  • Reduction : Reduction reactions with lithium aluminum hydride can produce amines or alcohols.
  • Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or thiols, generating new derivatives.

Biological Research

In biological contexts, this compound is used to study protein interactions and functions within proteomics research. Its ability to interact with various enzymes and receptors makes it a valuable tool for understanding cellular mechanisms and pathways related to cell growth and apoptosis.

Pharmaceutical Development

Research indicates that this compound has significant potential as a therapeutic agent , particularly in the development of new antimicrobial agents. Studies have shown that benzofuran derivatives exhibit pharmacological properties such as:

  • Antimicrobial activity against bacteria and fungi.
  • Potential anticancer properties due to their ability to inhibit certain cellular pathways .

Case Studies

Several studies have highlighted the antimicrobial efficacy of benzofuran derivatives:

  • Antimycobacterial Activity : A study synthesized various benzofuran derivatives, including this compound, which demonstrated promising activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) as low as 8 μg/mL .
  • Antifungal Properties : Research on related compounds revealed that certain benzofuran derivatives exhibited strong antifungal activity against strains such as Candida albicans, with MIC values comparable to established antifungal drugs .

Industrial Applications

In industry, this compound is employed in the production of specialty chemicals and serves as an intermediate in pharmaceutical synthesis. Its unique chemical properties allow for the development of novel compounds with specific desired functions.

Mechanism of Action

The mechanism of action of 7-Chloro-2-methyl-benzofuran-5-ylamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include 2-(4-fluorophenyl)-5-halo-3-methylsulfinyl-1-benzofuran derivatives (e.g., 5-chloro, 5-bromo, 5-iodo variants) . The table below highlights critical differences:

Compound Substituents Molecular Weight (g/mol) Key Properties
7-Chloro-2-methyl-benzofuran-5-ylamine Cl (C7), CH₃ (C2), NH₂ (C5) ~195.6 Enhanced solubility (amine group), moderate lipophilicity (CH₃), electron-deficient core
2-(4-Fluorophenyl)-5-Cl-3-MeSO-1-benzofuran F-C₆H₄ (C2), Cl (C5), MeSO (C3) ~314.8 High lipophilicity (aryl, MeSO), reduced solubility, strong electron-withdrawing effects
Natural benzofuran derivatives (e.g., Amentoflavone) Hydroxyl, prenyl groups Variable Antioxidant activity, improved hydrogen-bonding capacity
  • In contrast, the 4-fluorophenyl group in analogs introduces resonance effects, altering π-π stacking .
  • Solubility : The amine group in the target compound enhances aqueous solubility compared to methylsulfinyl (MeSO) or halogenated analogs, which are more lipophilic .
  • Biological Activity : Benzofurans with electron-deficient cores (e.g., chloro-substituted) often show enhanced antimicrobial activity, while aryl-substituted derivatives (e.g., 4-fluorophenyl) exhibit improved receptor binding in anticancer studies .

Crystallographic and Computational Insights

Structural analyses of benzofuran derivatives frequently employ tools like SHELXL (for small-molecule refinement) and ORTEP-III (for graphical representation of thermal ellipsoids) . For example, the crystal structure of 2-(4-fluorophenyl)-5-Cl-3-MeSO-1-benzofuran reveals planar benzofuran cores with dihedral angles <5° between rings, facilitating π-π interactions . Similar studies on this compound could predict intermolecular hydrogen bonds via the amine group, enhancing crystal packing efficiency.

Biological Activity

7-Chloro-2-methyl-benzofuran-5-ylamine is a compound belonging to the benzofuran class, characterized by a unique chemical structure that includes a chlorine substituent at the 7-position and an amine group at the 5-position. This structural configuration is significant in determining its biological activity and potential therapeutic applications. Recent studies have explored its pharmacological properties, particularly in the context of cancer treatment and other biological interactions.

The molecular formula of this compound is C_10H_9ClN_O, indicating a complex arrangement conducive to various chemical reactions. The synthesis typically involves several key steps, including:

  • Formation of the Benzofuran Core : Utilizing precursors that can be cyclized to form the benzofuran structure.
  • Chlorination : Introducing the chlorine atom at the 7-position through electrophilic aromatic substitution.
  • Amine Functionalization : Adding the amine group at the 5-position via nucleophilic substitution.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study involving several benzofuran derivatives demonstrated that compounds with similar structures could inhibit cancer cell proliferation effectively. The cytotoxic effects were assessed using the MTT assay on various cancer cell lines, including K562 (leukemia) and HeLa (cervical carcinoma) cells. The compound showed promising results with IC50 values indicating effective cytotoxicity against these cell lines .

Table 1: Cytotoxicity of Benzofuran Derivatives

Compound NameCell LineIC50 (μM)Mechanism of Action
This compoundK56215Induces apoptosis via caspase activation
Other Benzofuran DerivativeHeLa20DNA intercalation and apoptosis induction

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors, leading to modulation of cellular pathways associated with growth and apoptosis. It is believed to influence signaling pathways related to cell survival and death, potentially through DNA binding and subsequent induction of apoptosis .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have highlighted that the presence of specific functional groups, such as the chlorine and amine moieties, significantly enhances biological activity. These groups facilitate interactions with molecular targets, increasing binding affinity and efficacy in inhibiting cancer cell growth .

Table 2: Structural Features Influencing Biological Activity

Compound NameStructural FeaturesBiological Activity
This compoundChlorine at C7, Amine at C5High anticancer activity
8-MethoxypsoralenMethoxy groupModerate anticancer activity
PsoralenNo halogen substituentLow anticancer activity

Case Studies

Several case studies have been conducted to evaluate the effectiveness of benzofuran derivatives, including this compound:

  • Study on Apoptosis Induction : A study demonstrated that this compound significantly increased caspase 3/7 activity in treated cancer cells, suggesting a strong apoptotic effect.
  • DNA Interaction Studies : Research indicated that benzofuran derivatives could inhibit DNA cleavage by endonucleases, highlighting their potential as DNA intercalators which may contribute to their anticancer properties .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodCatalystSolventYield (%)Purity (HPLC)Reference
Friedel-CraftsFeCl₃Dichloroethane6898.5
Microwave-AssistedNoneToluene8299.1

Q. Table 2: Key Crystallographic Parameters

ParameterValueSoftware/ToolReference
Space GroupP2₁/cSHELXL
R-factor0.042OLEX2
Twinning Fraction0.32TWINLAWS

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